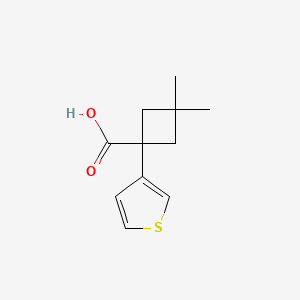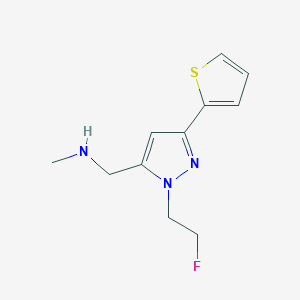
1-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
Overview
Description
1-(1-(2-Fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine, also known as FETPM, is an organic compound that belongs to the class of heterocyclic compounds. It is a colorless solid and has a molecular formula of C9H11FN2S. FETPM has a variety of applications in scientific research and has been studied extensively in recent years.
Scientific Research Applications
Antipsychotic Potential
A compound structurally related to 1-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine demonstrated antipsychotic-like properties in animal behavioral tests. This compound did not interact with dopamine receptors, unlike conventional antipsychotics. It suggests potential applications in the development of new antipsychotic drugs with different mechanisms of action (Wise et al., 1987).
Alzheimer's Disease Treatment
3-Aryl-1-phenyl-1H-pyrazole derivatives, related to the compound , showed potent inhibitory activities against acetylcholinesterase and monoamine oxidase, enzymes relevant in Alzheimer's disease. These findings indicate potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's (Kumar et al., 2013).
Antimicrobial and Antifungal Applications
Synthesized fluorine-containing pyrazole-based thiazole derivatives exhibited significant inhibitory action against a range of bacteria and fungi. This suggests possible applications in developing new antimicrobial and antifungal agents (Desai et al., 2012).
Cancer Treatment
Certain pyrazole derivatives, structurally similar to the compound , have shown significant in vitro cytotoxicity against cancer cells. This indicates potential use in the development of novel antitumor agents (Fadda et al., 2012).
Anti-Tumor and Anti-Cancer Effects
Synthesis and evaluation of bis-pyrazolyl-thiazoles incorporating the thiophene moiety demonstrated promising anti-tumor activities against hepatocellular carcinoma cell lines, suggesting potential applications in cancer treatment (Gomha et al., 2016).
properties
IUPAC Name |
1-[2-(2-fluoroethyl)-5-thiophen-2-ylpyrazol-3-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3S/c1-13-8-9-7-10(11-3-2-6-16-11)14-15(9)5-4-12/h2-3,6-7,13H,4-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOALPXQBODFOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=NN1CCF)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



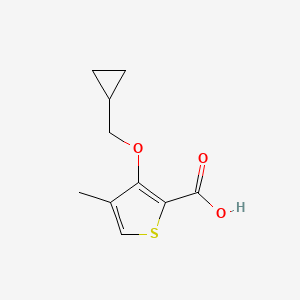
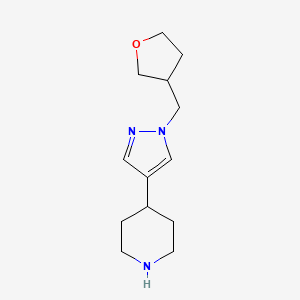
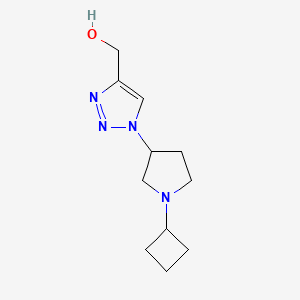
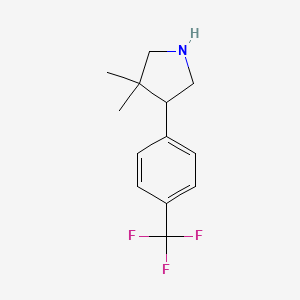
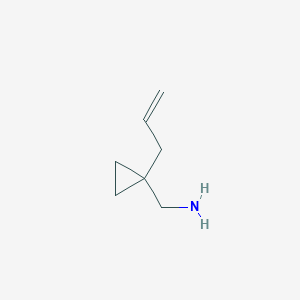
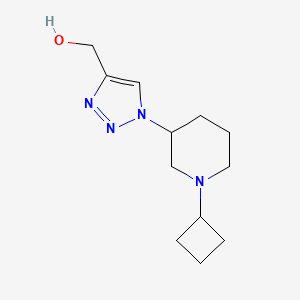
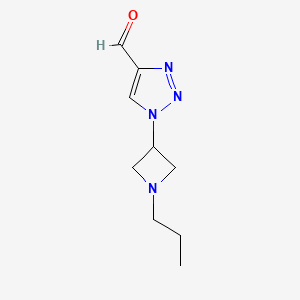
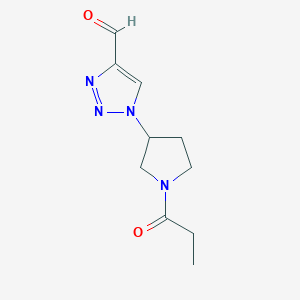
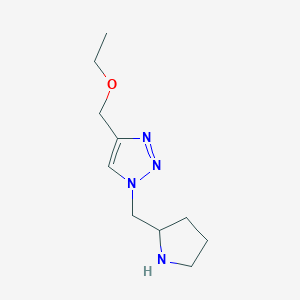
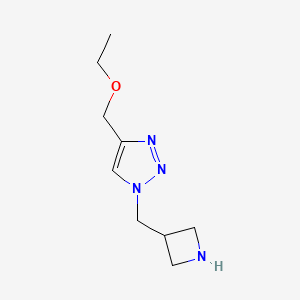
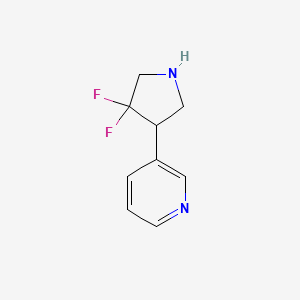
![1,4-Dioxa-8-azadispiro[4.0.5(6).3(5)]tetradecane](/img/structure/B1492622.png)
